methyl 2,3-difluoro-5-iodobenzoate
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Overview
Description
Methyl 2,3-difluoro-5-iodobenzoate is an organic compound with the molecular formula C8H5F2IO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by fluorine atoms, and the hydrogen atom at position 5 is replaced by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3-difluoro-5-iodobenzoate typically involves the iodination of methyl 2,3-difluorobenzoate. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at a controlled temperature to ensure the selective iodination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-difluoro-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carboxylic acids or reduced to form difluoromethyl derivatives.
Coupling Reactions: The iodine atom can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.
Major Products
Substitution Products: Amino, thio, or alkoxy derivatives of the original compound.
Oxidation Products: Difluorobenzoic acids.
Reduction Products: Difluoromethylbenzoates.
Coupling Products: Biaryl or alkyne-substituted derivatives.
Scientific Research Applications
Methyl 2,3-difluoro-5-iodobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine, which can be replaced with radioactive isotopes.
Medicine: Explored for its potential as a precursor in the synthesis of bioactive molecules with antifungal, antibacterial, or anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as liquid crystals or organic semiconductors.
Mechanism of Action
The mechanism of action of methyl 2,3-difluoro-5-iodobenzoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can facilitate its detection in imaging studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-difluoro-4-iodobenzoate
- Methyl 2,3-difluoro-6-iodobenzoate
- Methyl 2,4-difluoro-5-iodobenzoate
Uniqueness
Methyl 2,3-difluoro-5-iodobenzoate is unique due to the specific positioning of the fluorine and iodine atoms on the aromatic ring This arrangement can influence the compound’s reactivity, stability, and interaction with biological targets
Properties
CAS No. |
1163692-49-6 |
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Molecular Formula |
C8H5F2IO2 |
Molecular Weight |
298 |
Purity |
95 |
Origin of Product |
United States |
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